
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a dimethylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be achieved through several methods. One common approach involves the bromination of 4-(ethylsulfanyl)-2,2-dimethylbutane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction typically requires a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 4-(ethylsulfanyl)-2,2-dimethylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Alcohols, amines.
Oxidation: Sulfoxides, sulfones.
Reduction: 4-(ethylsulfanyl)-2,2-dimethylbutane.
科学的研究の応用
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.
類似化合物との比較
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Bromo-4-(methylsulfanyl)-2,2-dimethylbutane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-Bromo-4-(ethylsulfanyl)butane: Lacks the dimethyl substitution on the butane backbone.
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylpentane: Contains an additional carbon atom in the backbone.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
特性
分子式 |
C8H17BrS |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
1-bromo-4-ethylsulfanyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17BrS/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChIキー |
XRJDRSJPBOAMFI-UHFFFAOYSA-N |
正規SMILES |
CCSCCC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


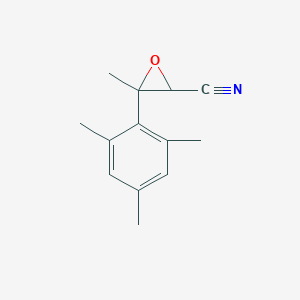

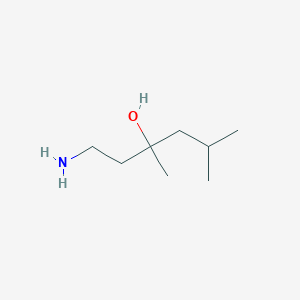
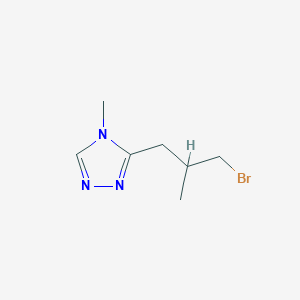

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
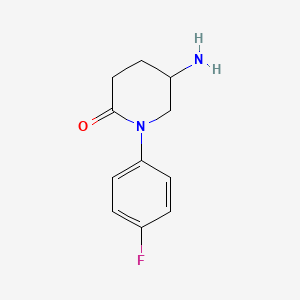
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
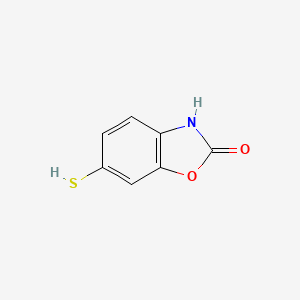
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)
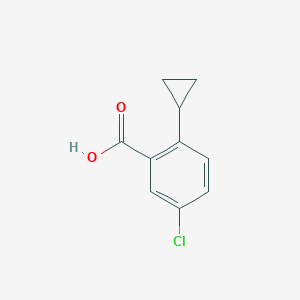
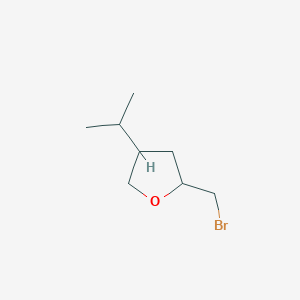
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
